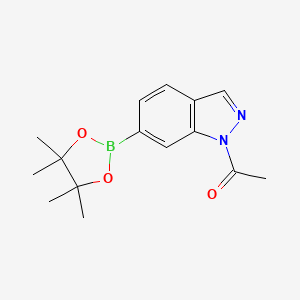
1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone” is a complex organic molecule. It contains a 1H-indazole ring, which is a type of nitrogen-containing heterocycle, attached to an ethanone (ketone) group. Additionally, it has a tetramethyl-1,3,2-dioxaborolane group attached to the indazole ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide has been synthesized by the Miyaura borylation and sulfonylation reactions . The Miyaura borylation reaction is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-boron bonds. Sulfonylation is a process that introduces a sulfonyl group into a molecule.Molecular Structure Analysis
The structure of similar compounds has been characterized by various techniques such as FT-IR, 1H NMR, and mass spectroscopy. Crystal structures have been studied by X-ray diffraction and conformational analysis . Density functional theory (DFT) has been used to calculate and analyze the molecular electrostatic potential and frontier molecular orbitals of these compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the Miyaura borylation and sulfonylation reactions . These reactions involve the formation of carbon-boron and carbon-sulfur bonds, respectively.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using various techniques. For instance, the molecular structure has been further calculated by density functional theory (DFT). The calculated data are consistent with the results of X-ray diffraction .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Boric acid ester intermediates with benzene rings, such as those described in the works of Huang et al. (2021), are synthesized through multi-step substitution reactions. Their structures are confirmed using various spectroscopic methods (FTIR, NMR) and mass spectrometry, alongside single crystal X-ray diffraction for crystallographic and conformational analyses. The synthesis process involves careful manipulation of reagents and conditions to yield desired structures, indicating the complexity and precision required in creating compounds like "1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone" (Huang et al., 2021).
Theoretical Studies and DFT Calculations
Density Functional Theory (DFT) plays a crucial role in understanding the molecular structures of these compounds. For example, Ye et al. (2021) utilized DFT to optimize molecular structures and compare them with X-ray diffraction values, revealing insights into the physicochemical properties of the compounds. This approach helps in predicting the reactivity, stability, and electronic properties of such molecules, which are essential for designing new materials and molecules for various applications (Ye et al., 2021).
Molecular Electrostatic Potential and Frontier Molecular Orbitals
Investigations into the molecular electrostatic potential and frontier molecular orbitals, as conducted by Liao et al. (2022), provide deeper insights into the electronic structure of boric acid ester intermediates. These studies are critical for understanding the interaction of these molecules with other chemical species, which can influence their behavior in catalytic processes or material applications (Liao et al., 2022).
Application in Organic Synthesis and Material Science
The synthesis and characterization of compounds related to "1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone" highlight their potential applications in organic synthesis and material science. For instance, the development of new synthetic routes, as explored by Yan-feng (2012), showcases the versatility of these compounds in constructing complex molecular architectures, which could be pivotal in pharmaceutical research and the development of organic electronic materials (Tang Yan-feng, 2012).
Wirkmechanismus
Target of Action
Boronic acids and their esters are often used in the suzuki-miyaura cross-coupling reactions . They are known to interact with various biological targets, including enzymes and receptors, but the specific targets for this compound remain to be identified.
Mode of Action
Boronic acids and their esters are known to form reversible covalent complexes with proteins, sugars, and other biological molecules . This interaction can lead to changes in the function of these molecules, potentially affecting cellular processes.
Pharmacokinetics
Boronic acids and their esters are generally well-absorbed and can distribute throughout the body . Their metabolism and excretion would depend on the specific structure of the compound and the biological system in which it is used.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, the susceptibility of boronic pinacol esters to hydrolysis is known to be influenced by pH and can be considerably accelerated at physiological pH .
Eigenschaften
IUPAC Name |
1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O3/c1-10(19)18-13-8-12(7-6-11(13)9-17-18)16-20-14(2,3)15(4,5)21-16/h6-9H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJAPNZXZJVGAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=NN3C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671335 |
Source


|
| Record name | 1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone | |
CAS RN |
1256359-07-5 |
Source


|
| Record name | 1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

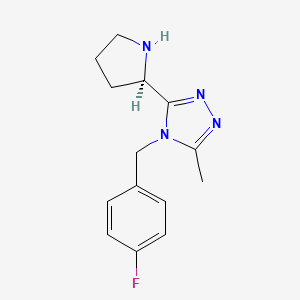

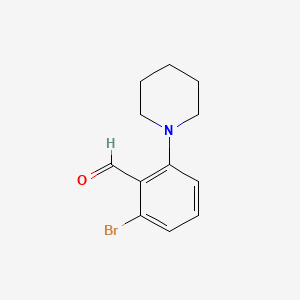


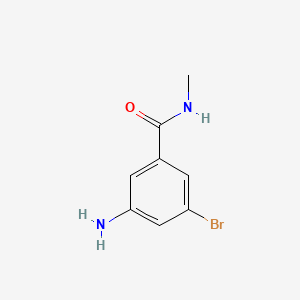
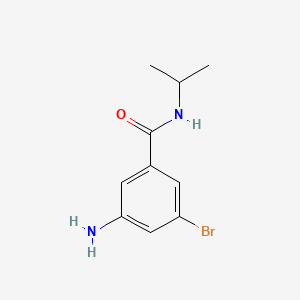
![5-Chloroimidazo[1,2-C]pyrimidine](/img/structure/B581714.png)


![1-propyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B581719.png)

![Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate](/img/structure/B581724.png)
![3-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B581727.png)